molecular formula C17H14FN3O4S B2847107 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-60-3

3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2847107
CAS No.: 864976-60-3
M. Wt: 375.37
InChI Key: XAIBOWXFLAAZPF-ZPHPHTNESA-N
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Description

3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides . Finally, the fluorine atom can be incorporated through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and fluorination steps, as well as the development of efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Amino derivatives: Formed by reduction of the nitro group

    Sulfoxides and sulfones: Formed by oxidation of the benzothiazole ring

    Substituted derivatives: Formed by nucleophilic substitution of the fluorine atom

Scientific Research Applications

Properties

IUPAC Name

3-fluoro-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-25-8-7-20-14-6-5-13(21(23)24)10-15(14)26-17(20)19-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBOWXFLAAZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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